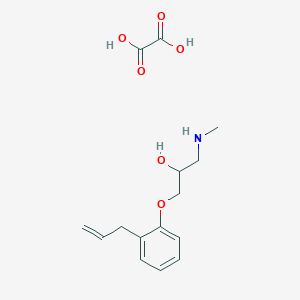
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate, also known as AMPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist for the α2A-adrenergic receptor and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate involves its interaction with the α2A-adrenergic receptor. When 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate binds to this receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the inhibition of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of pain perception.
生化学的および生理学的効果
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to have a range of biochemical and physiological effects. These effects include the inhibition of norepinephrine release, the modulation of pain perception, and the regulation of blood pressure and heart rate. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has also been found to have potential applications in the treatment of depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate in lab experiments is its selectivity for the α2A-adrenergic receptor. This means that it can be used to study the specific effects of this receptor without affecting other receptors in the body. However, one limitation of using 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several potential future directions for research on 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate. One area of research is in the development of new drugs that target the α2A-adrenergic receptor. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate could be used as a starting point for the development of new drugs with improved selectivity and safety profiles. Another area of research is in the study of the physiological effects of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate in different animal models. This could help to determine the potential therapeutic applications of this compound in humans. Finally, further research is needed to determine the potential side effects and toxicity of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate, as well as the safe dosage for use in humans.
合成法
The synthesis of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate involves several steps. The first step is the synthesis of N-(2-allylphenoxy)-3-chloropropan-1-amine, which is achieved by reacting 2-allylphenol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The resulting product is then reacted with methylamine to form N-(2-allylphenoxy)-3-methylamino-propan-1-amine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of 1-(2-allylphenoxy)-3-(methylamino)propan-2-ol.
科学的研究の応用
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of the α2A-adrenergic receptor. This receptor is involved in a range of physiological processes, including the regulation of blood pressure, heart rate, and neurotransmitter release. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to be a selective agonist for this receptor, meaning that it can activate it without affecting other receptors in the body.
特性
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2;3-1(4)2(5)6/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRRGXHQLPAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

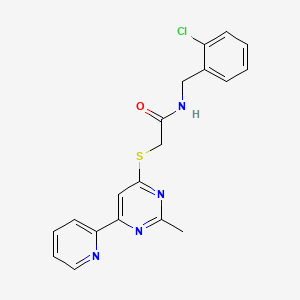
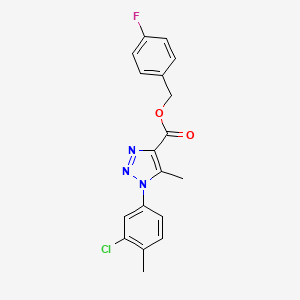
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
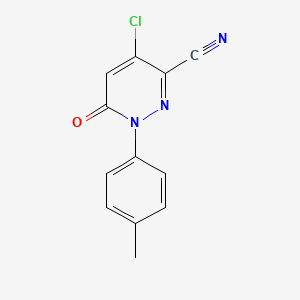
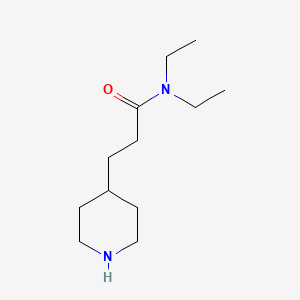
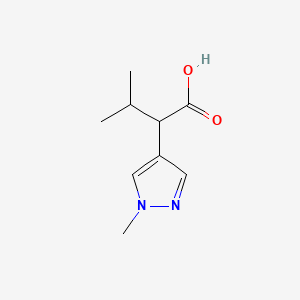
![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)
![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)
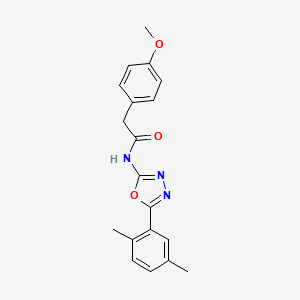

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)
![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)